molecular formula C14H16N2OS B5142179 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

Cat. No. B5142179
M. Wt: 260.36 g/mol
InChI Key: JYTWMZBVMBSTNK-UHFFFAOYSA-N
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Description

5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as PPTC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications for neurodevelopmental disorders such as Fragile X syndrome, autism spectrum disorders, and intellectual disability. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to improve cognitive function and behavioral symptoms in animal models of these disorders.

Mechanism of Action

5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to a site on the receptor that is distinct from the glutamate binding site, 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and plasticity. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide also increases the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission. These effects contribute to the improvement in cognitive function observed in animal models of neurodevelopmental disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors. However, one limitation is that 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

Future research on 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and solubility. Additionally, further studies could investigate the potential therapeutic applications of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could explore the potential use of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a tool for studying the role of mGluR5 in synaptic plasticity and cognitive function.

Synthesis Methods

The synthesis of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-aminopyridine with 5-bromo-3-thiophenecarboxylic acid in the presence of a base. The resulting intermediate is then reacted with propylamine to yield 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide with high purity.

properties

IUPAC Name

5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-4-13-7-12(10-18-13)14(17)16-9-11-5-3-6-15-8-11/h3,5-8,10H,2,4,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTWMZBVMBSTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

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